molecular formula C19H23ClN4O3S B2415698 N-(benzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride CAS No. 1216923-83-9

N-(benzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride

Cat. No.: B2415698
CAS No.: 1216923-83-9
M. Wt: 422.93
InChI Key: GYQNTHUPNZAFDK-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H23ClN4O3S and its molecular weight is 422.93. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S.ClH/c1-14-13-16(21-26-14)18(24)23(8-4-7-22-9-11-25-12-10-22)19-20-15-5-2-3-6-17(15)27-19;/h2-3,5-6,13H,4,7-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQNTHUPNZAFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CCCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis. This makes the compound a potential candidate for anti-tubercular therapy.

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function. This inhibition disrupts the synthesis of the cell wall of M. tuberculosis, leading to the death of the bacteria.

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in M. tuberculosis. By inhibiting DprE1, it prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall. This disruption in the pathway leads to a weakened cell wall and ultimately, the death of the bacteria.

Result of Action

The result of the compound’s action is the inhibition of M. tuberculosis growth . By disrupting the cell wall biosynthesis pathway, the compound causes the death of the bacteria, potentially leading to the resolution of a tuberculosis infection.

Biological Activity

N-(benzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride (CAS No. 1216923-83-9) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H23ClN4O3SC_{19}H_{23}ClN_{4}O_{3}S with a molecular weight of 422.9 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities, and an isoxazole ring that may contribute to its pharmacological effects.

PropertyValue
Molecular FormulaC₁₉H₂₃ClN₄O₃S
Molecular Weight422.9 g/mol
CAS Number1216923-83-9

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from benzothiazole derivatives. Various synthetic routes have been explored, including the use of strong bases or acids to facilitate the formation of the isoxazole ring and the incorporation of morpholine groups. The purity and yield of the final product are often enhanced through purification techniques such as recrystallization or chromatography.

Anticancer Properties

Recent studies have demonstrated that compounds similar to N-(benzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide exhibit significant cytotoxicity against various cancer cell lines. For instance, a related series of benzothiazole derivatives showed potent activity against A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma) cell lines, indicating that this class of compounds may serve as promising anticancer agents .

Antimicrobial Activity

In addition to anticancer effects, benzothiazole derivatives have been evaluated for their antimicrobial properties. Some studies reported moderate inhibitory effects against Staphylococcus aureus and various fungi, suggesting potential applications in treating bacterial infections .

The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors that play crucial roles in cellular signaling pathways. The compound may modulate these targets to exert its therapeutic effects.

Case Studies

  • Cytotoxicity Evaluation : A study examined the cytotoxic effects of related benzothiazole derivatives on multiple cancer cell lines, revealing that certain modifications to the structure can significantly enhance anticancer potency .
  • Antimicrobial Testing : A series of benzothiazole derivatives were tested against common bacterial strains, demonstrating varying degrees of effectiveness. The results indicated that structural changes could optimize antimicrobial activity.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of benzo[d]thiazole-2-amine with 5-methylisoxazole-3-carboxylic acid derivatives.
  • Step 2 : Alkylation with 3-morpholinopropyl groups under reflux conditions (e.g., acetonitrile, 70–80°C).
  • Step 3 : Hydrochloride salt formation via acid treatment (e.g., HCl in ethanol). Optimization includes adjusting solvent polarity (DMF vs. acetonitrile), catalyst use (e.g., triethylamine), and temperature control to improve yields (65–80%) and purity (>95%). Chromatography (silica gel) is used for purification .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

Key techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and salt formation (e.g., protonation of morpholine nitrogen) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peak at 393.93 m/z) .
  • X-ray Crystallography : Resolves conformational details of the benzothiazole and morpholinopropyl groups .

Q. What are the primary biological targets or activities associated with this compound?

Preliminary studies suggest:

  • Anticancer Activity : Inhibition of kinases (e.g., EGFR) via competitive binding to ATP pockets, with IC50_{50} values in the µM range.
  • Antimicrobial Potential : Disruption of bacterial cell membrane integrity, particularly against Gram-positive strains. Target validation often uses enzyme-linked immunosorbent assays (ELISAs) and bacterial growth inhibition assays .

Advanced Research Questions

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Strategies include:

  • Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or salt forms (e.g., mesylate vs. hydrochloride).
  • Metabolic Stability : Introduction of electron-withdrawing groups (e.g., fluorine) on the benzothiazole ring to reduce CYP450-mediated oxidation.
  • Bioavailability Testing : Parallel artificial membrane permeability assays (PAMPA) and hepatic microsome stability assays .

Q. How should discrepancies in reported biological activity data be addressed?

Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays).
  • Compound Purity : Validate via HPLC (>98% purity) and control for degradation products.
  • Cell Line Differences : Cross-test in multiple models (e.g., HCT-116 vs. HEK293 cells) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding to kinase domains (e.g., PDB ID 1M17).
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER force fields).
  • QSAR Models : Correlate substituent electronegativity with IC50_{50} values .

Q. What strategies mitigate toxicity in preclinical development?

  • Off-Target Screening : Use panels like Eurofins CEREP to assess hERG channel inhibition.
  • Metabolite Identification : LC-MS/MS detects reactive intermediates (e.g., epoxide formation).
  • In Vivo Tolerability : Dose-escalation studies in rodent models with histopathology analysis .

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